(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound can be synthesized from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, etc. These properties can often be predicted based on the compound’s structure and are typically confirmed experimentally .Scientific Research Applications
Application in Glaucoma Treatment
The compound has shown relevance in the field of ophthalmology, specifically in the treatment of glaucoma. Research by Jaggavarapu et al. (2020) discusses an impurity found in the preparation of Tafluprost, a prostaglandin analogue used in the treatment of glaucoma. This impurity, similar in structure to the compound , has demonstrated anti-glaucoma properties in docking studies, indicating its potential utility in ophthalmic conditions such as glaucoma (Jaggavarapu et al., 2020).
Role in Ocular Hypotension
Travoprost, a related compound, is known for its ocular hypotensive effects. A study by Al-Jazzaf et al. (2003) highlights Travoprost as an effective agent in reducing intraocular pressure, a key factor in the management of glaucoma and ocular hypertension. The findings suggest that derivatives or analogues of this compound could be significant in treating these conditions (Al-Jazzaf et al., 2003).
Potential in Anticancer Activity
A series of derivatives of a similar compound was investigated for anticancer activity. Aboraia et al. (2006) synthesized a series of derivatives and evaluated them for their anticancer potential. The results showed promising activity against cancer cell lines, suggesting the potential of similar compounds in oncology (Aboraia et al., 2006).
Enzyme-Catalyzed Synthesis
Gümüş & Tanyeli (2010) explored the enzyme-catalyzed synthesis of novel derivatives, demonstrating the feasibility of biocatalytic approaches in producing such compounds. This research is indicative of the potential for efficient and sustainable production methods for these compounds (Gümüş & Tanyeli, 2010).
Use in Radiolabelling for Drug Deposition Studies
The compound has been utilized in the synthesis and radiolabelling of drugs like Ipratropium and Tiotropium. Issa et al. (2006) demonstrated the application of radiolabelling in studying the deposition of inhaled drugs, an important aspect in drug development and pharmacokinetics (Issa et al., 2006).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,18-22,25-27H,2,7,10-16H2,(H2,24,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWZBKFWHSZFZ-NFVOFSAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)N)CCC(CCC2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)N)CC[C@H](CCC2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.